3-(2,4-Difluorophenyl)-2-methyl-1-propene
Overview
Description
3-(2,4-Difluorophenyl)-2-methyl-1-propene is an organic compound characterized by the presence of a difluorophenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)-2-methyl-1-propene typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by a dehydration step to form the desired propene compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)-2-methyl-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 3-(2,4-difluorophenyl)-2-methyl-1-propanol or 3-(2,4-difluorophenyl)-2-methyl-1-propanone.
Reduction: Formation of 3-(2,4-difluorophenyl)-2-methylpropane.
Substitution: Formation of various substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2-methyl-1-propene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(2,4-Difluorophenyl)-2-methyl-1-propene exerts its effects involves interactions with specific molecular targets The difluorophenyl group can engage in π-π interactions with aromatic systems, while the propene moiety can participate in various chemical transformations
Comparison with Similar Compounds
- 3-(3,4-Difluorophenyl)-2-methyl-1-propene
- 3-(2,4-Difluorophenyl)-2-methyl-1-butene
- 3-(2,4-Difluorophenyl)-2-methyl-1-pentene
Comparison: Compared to its analogs, 3-(2,4-Difluorophenyl)-2-methyl-1-propene is unique due to the specific positioning of the difluorophenyl group, which influences its chemical reactivity and physical properties. This compound’s distinct structure allows for unique interactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
2,4-difluoro-1-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKFBLERVXDPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246679 | |
Record name | 2,4-Difluoro-1-(2-methyl-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-52-0 | |
Record name | 2,4-Difluoro-1-(2-methyl-2-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951893-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Difluoro-1-(2-methyl-2-propen-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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